

carbaryl endocrine disruption potential assessment

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Compound Focus: Carbaryl

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Endocrine Disruption Profile and Comparisons

The table below summarizes the endocrine disruption potential of **carbaryl** and other common pesticides based on experimental and regulatory findings.

Pesticide	Chemical Class	Key Endocrine Disruption Findings	Regulatory Status (EPA EDSP Tier 1)
Carbaryl	Carbamate	- Estrogenic activity; increased force of cervical contractions in pregnant cows [1]. - Binds to estrogen receptors, mimicking natural hormone [2].	Listed for Tier 1 screening; identified as having endocrine disruption potential [3] [4].
Glyphosate	Organophosphonate	- Increased cervical contraction force; induces oxidative stress, alters hormone levels, and disrupts ovarian function [1] [5] [2]. - Impacts estrogen signaling pathways [5].	Information not specified in search results.
Fenvalerate	Pyrethroid	- Induced cervical relaxation, analogous to the effect of estradiol	Information not specified in search

Pesticide	Chemical Class	Key Endocrine Disruption Findings	Regulatory Status (EPA EDSP Tier 1)
		(E2) [1]. \newline - Documented estrogenic properties [1].	results.
Atrazine	Triazine	- Exerted no effect on cervical motor function in a bovine study [1]. \newline - Can exhibit both estrogenic and anti-estrogenic properties [1].	Listed for Tier 1 screening; recommended for additional Tier 2 testing [3].
Cypermethrin	Pyrethroid	- Increased cervical contraction force, but to a lesser extent than carbaryl [1].	Listed for Tier 1 screening; identified as having endocrine disruption potential [3].
DDT	Organochlorine	- Exerted no effect on cervical motor function in a specific bovine study [1]. \newline - Known estrogenic properties and thyroid disruptor [1] [6].	Information not specified in search results.
Malathion	Organophosphate	- Exerted no effect on cervical motor function in a specific bovine study [1]. \newline - Documented estrogenic properties [1].	Information not specified in search results.

Summary of Key Experimental Data

1. Bovine Cervical Contraction Assay [1]

- **Objective:** To determine the effects of various pesticides on cervical contractions during pregnancy.
- **Protocol:**
 - **Tissue Preparation:** Cervical strips were collected from cows at 4-6 months of gestation.
 - **Exposure:** Tissues were treated with individual pesticides at **environmentally relevant doses** (non-toxic concentrations).
 - **Conditions:** Incubated under two conditions: **37.5°C for 24 hours** (physiological) and **4°C for 48 hours** (prolonged exposure).

- **Measurement:** The strength (force) of the contractions was measured and compared to controls.
- **Key Finding for Carbaryl:** Carbaryl was found to **increase the force of cervical strip contractions** to a greater extent than the pyrethroid cypermethrin.

2. EPA's Endocrine Disruptor Screening Program (EDSP) [3]

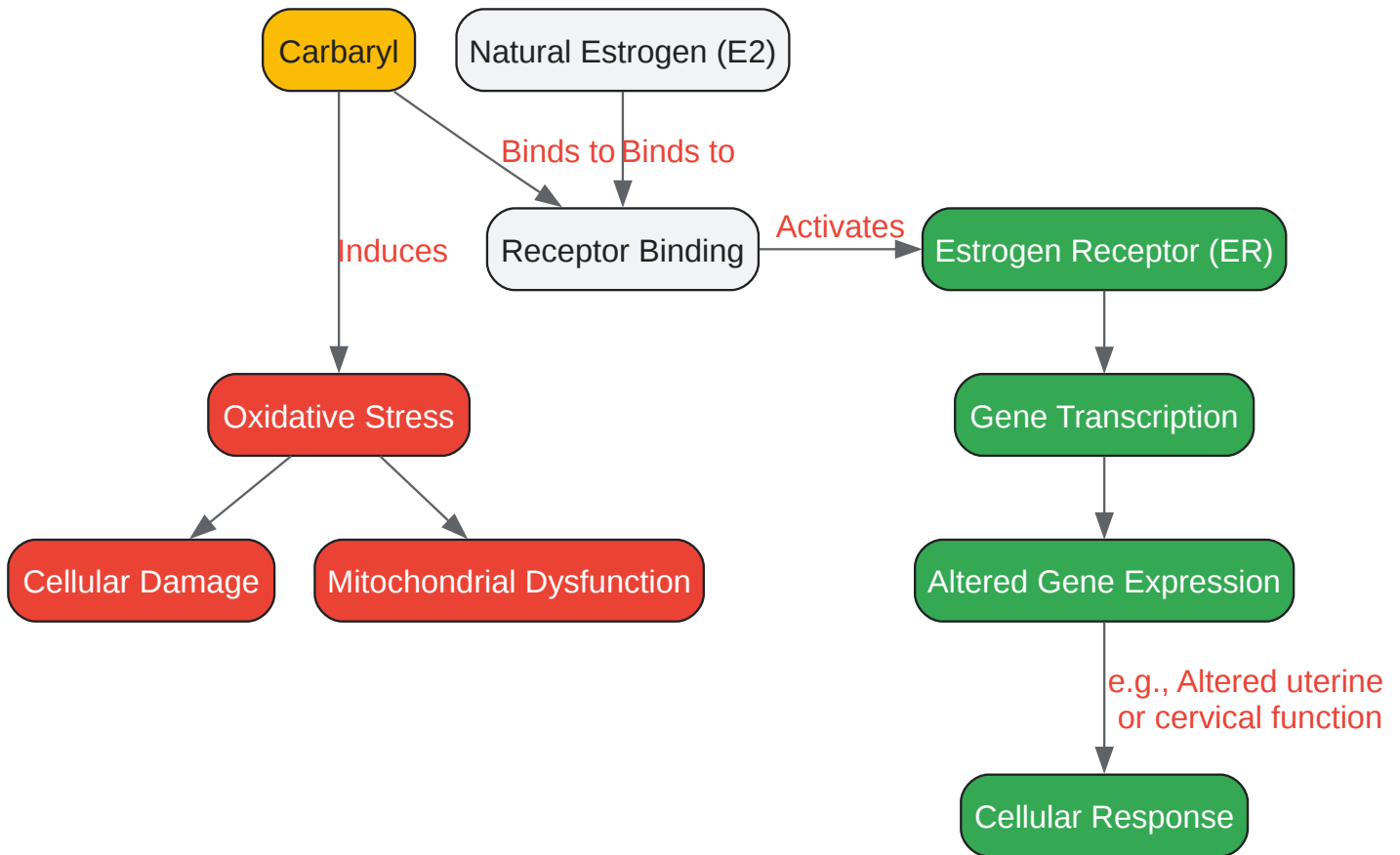
- **Objective:** To use a battery of assays (Tier 1) to identify chemicals with the potential to interact with the estrogen, androgen, or thyroid hormone systems.
- **Protocol:** The EPA employs a standardized **Weight-of-Evidence (WoE)** assessment based on multiple Tier 1 assays to determine the potential of a chemical to cause endocrine disruption.
- **Key Finding for Carbaryl:** Carbaryl has undergone Tier 1 screening, and the WoE assessment confirms its potential for endocrine disruption.

3. Machine Learning Identification of Toxic Alerts [7]

- **Objective:** To identify key chemical substructures (toxic alerts) that cause endocrine disruption.
- **Protocol:**
 - **Model Training:** A Random Forest classifier model was trained on the large, curated **TOX21** dataset, which contains activity data for compounds on several nuclear receptors.
 - **Feature Analysis:** The **LIME (Local Interpretable Model-agnostic Explanations)** method was used to interpret the model and identify which substructures in a molecule were most important for predicting endocrine disruption.
- **Key Finding for Carbaryl:** The **carbamate functional group** was identified as a significant toxic alert for endocrine disruption across multiple hormonal pathways.

Mechanisms of Action and Signaling Pathways

Carbaryl's endocrine-disrupting effects are primarily mediated through its interaction with hormone signaling pathways. The diagram below illustrates the key molecular mechanisms.



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The primary mechanisms through which **carbaryl** acts as an endocrine disruptor include [1] [2] [4]:

- **Estrogen Receptor Mimicry:** **Carbaryl** can bind to estrogen receptors, mimicking the natural hormone estradiol. This inappropriate activation can disrupt the normal signaling that regulates the female reproductive tract.
- **Induction of Oxidative Stress:** Exposure can lead to an overproduction of reactive oxygen species (ROS), creating a state of oxidative stress. This can cause damage to cells, proteins, and DNA, and is a key mechanism behind the cytotoxic effects of many endocrine-disrupting pesticides.
- **Epigenetic Alterations:** Like other endocrine disruptors, **carbaryl** has the potential to cause epigenetic changes, such as alterations in DNA methylation. These changes can modify gene expression without changing the DNA sequence itself and may have transgenerational effects.

Key Takeaways for Researchers

- **Strong Evidence for Endocrine Disruption:** Multiple lines of evidence from *in vitro*, *ex vivo*, and *in silico* models, as well as regulatory assessments, consistently classify **carbaryl** as an endocrine disruptor with estrogenic activity [1] [3] [7].
- **Critical Functional Group:** The carbamate structure itself is a recognized "toxic alert" for endocrine disruption, which is crucial information for medicinal chemists and toxicologists designing new compounds or evaluating chemical safety [7].
- **Complex, Multi-mechanistic Action:** **Carbaryl**'s effects are not limited to a single pathway. A comprehensive assessment must consider its combined actions on receptor binding, oxidative stress, and potential epigenetic modifications [2].

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